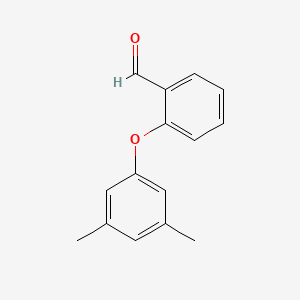

2-(3,5-Dimethylphenoxy)benzaldehyde

Descripción

Nomenclature and Identifiers of 2-(3,5-Dimethylphenoxy)benzaldehyde

The systematic naming and identification of chemical compounds are crucial for clear communication in research and industry. This compound is known by several names and is assigned specific identifiers for unambiguous recognition in chemical databases.

The preferred IUPAC name for this compound is this compound. Alternative synonyms include 2-(3,5-dimethylphenoxy)benzenecarbaldehyde and 2-(3,5-xylyloxy)benzaldehyde. For database tracking and regulatory purposes, it is assigned the CAS Registry Number 320423-51-6. epa.gov

Below is an interactive data table summarizing the key nomenclature and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(3,5-dimethylphenoxy)benzenecarbaldehyde, 2-(3,5-xylyloxy)benzaldehyde |

| CAS Number | 320423-51-6 epa.gov |

| Molecular Formula | C15H14O2 epa.gov |

| Molecular Weight | 226.27 g/mol |

| InChI | InChI=1S/C15H14O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 uni.lu |

| InChIKey | SZCIXTZUAFRBSJ-UHFFFAOYSA-N uni.lu |

| SMILES | CC1=CC(=CC(=C1)OC2=CC=CC=C2C=O)C uni.lu |

Structural Characteristics and Core Moiety Analysis of this compound

The structure of this compound is defined by the spatial arrangement of its constituent atoms and functional groups. ontosight.ai At its core, the molecule features a benzaldehyde (B42025) moiety. fiveable.me Benzaldehyde is the simplest aromatic aldehyde, consisting of a benzene (B151609) ring bonded to a formyl (-CHO) group. fiveable.mewikipedia.org This aromatic aldehyde portion of the molecule is known to undergo various chemical reactions, including oxidation to form a carboxylic acid and reduction to yield an alcohol.

The key structural features are:

Benzaldehyde Core: An aromatic ring with an aldehyde functional group. fiveable.me

3,5-Dimethylphenoxy Group: A phenyl ether linkage with two methyl substituents.

Ether Linkage: Connects the two aromatic rings.

Research Landscape and Significance of this compound in Chemical Science

This compound serves as a significant intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structural framework is a key component in the design and synthesis of more complex molecules with potential biological activities.

Research has shown its utility as a precursor in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The versatility of the aldehyde group allows for a variety of chemical transformations, enabling the creation of a diverse library of derivative compounds. These derivatives can then be screened for their potential therapeutic applications.

The synthesis of this compound itself typically involves a coupling reaction between 3,5-dimethylphenol (B42653) and 2-bromobenzaldehyde. The study of its synthesis and subsequent reactions contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies in organic chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,5-dimethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCIXTZUAFRBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=CC=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363416 | |

| Record name | 2-(3,5-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320423-51-6 | |

| Record name | 2-(3,5-Dimethylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320423-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,5 Dimethylphenoxy Benzaldehyde and Its Derivatives

Direct Synthesis Approaches for 2-(3,5-Dimethylphenoxy)benzaldehyde

The direct synthesis of this compound uni.lu is most commonly achieved through etherification reactions, where a bond is formed between the oxygen of a phenol (B47542) and a carbon atom of another molecule.

Reaction of 2-Hydroxybenzaldehyde with 3,5-Dimethylphenol (B42653)

A primary method for synthesizing this compound involves the reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and 3,5-dimethylphenol. This reaction is a type of Williamson ether synthesis, a widely used method for preparing ethers. wikipedia.org In this process, the phenolic hydroxyl group of 3,5-dimethylphenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic carbon on the 2-hydroxybenzaldehyde derivative. To facilitate this, the hydroxyl group of 2-hydroxybenzaldehyde is typically converted to a better leaving group, or the reaction is carried out with a substituted benzaldehyde (B42025), such as 2-bromobenzaldehyde.

Another approach involves the Ullmann condensation, which is particularly useful for forming diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgcollegedunia.com In the context of synthesizing this compound, this would involve the reaction of 2-halobenzaldehyde with 3,5-dimethylphenol.

The choice of base and solvent is crucial for the success of these reactions. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride, which are effective at deprotonating the phenol. google.com Solvents are chosen based on their ability to dissolve the reactants and facilitate the reaction; common choices include dimethyl sulfoxide (B87167) (DMSO) and acetone.

Alternative Synthetic Routes for this compound

While the direct coupling of a phenol and a benzaldehyde derivative is common, other strategies can be employed. One such alternative is the reaction of 3,5-dimethylphenol with benzyl (B1604629) chloride in the presence of a base. Although this initially forms a benzyl ether, subsequent modifications to the benzyl group can lead to the desired benzaldehyde functionality.

Another strategy involves the formylation of a pre-formed diaryl ether. For instance, if 2-(3,5-dimethylphenoxy)benzene were synthesized first, a formyl group could be introduced onto the benzene (B151609) ring at the ortho position using methods like the Reimer-Tiemann reaction. learncbse.in The Reimer-Tiemann reaction utilizes chloroform (B151607) and a strong base to introduce a dichlorocarbene (B158193) species, which then reacts with the phenoxide to ultimately form the aldehyde. learncbse.in

Synthesis of Key Intermediates and Precursors

Preparation of Halobenzene Compounds for Coupling Reactions

Halogenated benzene derivatives are essential electrophiles in many coupling reactions, including the Ullmann condensation. wikipedia.orgorganic-chemistry.org The synthesis of these compounds can be achieved through various methods. For instance, direct halogenation of benzene or substituted benzenes can be performed using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

For the synthesis of 2-bromobenzaldehyde, a common precursor, the oxidation of 2-bromotoluene (B146081) can be employed. Alternatively, the Sandmeyer reaction provides a versatile route to aryl halides from anilines. In this reaction, an amino group is converted to a diazonium salt, which is then displaced by a halide.

Preparation of Phenol Compounds for Etherification

Phenols are key nucleophiles in etherification reactions. wikipedia.org The synthesis of substituted phenols like 3,5-dimethylphenol can be achieved through several routes. One common industrial method is the Hock process, which involves the oxidation of cumene (B47948) (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed rearrangement to phenol and acetone. libretexts.org Variations of this process can be used to produce substituted phenols.

Other laboratory-scale methods for phenol synthesis include the hydrolysis of diazonium salts, the fusion of aryl sulfonates with alkali, and the hydrolysis of aryl halides under forcing conditions. libretexts.org The choice of method depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Dimethylacetophenones as Precursors

While not directly used in the synthesis of this compound, dimethylacetophenones can serve as precursors to related compounds or be used in the synthesis of the necessary phenols. For example, Friedel-Crafts acylation of m-xylene (B151644) with acetyl chloride in the presence of a Lewis acid like aluminum chloride would yield 2,4-dimethylacetophenone and 3,5-dimethylacetophenone. These ketones can then be further functionalized. For instance, Baeyer-Villiger oxidation of an acetophenone (B1666503) can lead to a phenyl acetate, which can be hydrolyzed to the corresponding phenol.

Derivatization Strategies of this compound

The chemical reactivity of the aldehyde group in this compound allows for numerous structural modifications. These derivatization strategies are fundamental in medicinal chemistry and materials science for the development of new compounds with tailored properties.

The synthesis of oxime derivatives from benzaldehydes is a well-established chemical transformation. This reaction typically involves the condensation of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. wikipedia.orgarpgweb.com For instance, benzaldehyde can be converted to benzaldehyde oxime by reacting it with hydroxylamine hydrochloride in methanol (B129727) at room temperature, yielding a mixture of E and Z isomers. wikipedia.org A general procedure for the synthesis of acetophenone oximes involves refluxing the corresponding acetophenone derivative with hydroxylamine hydrochloride and a base like potassium hydroxide. arpgweb.com This straightforward method can be adapted for the synthesis of 2-(3,5-dimethylphenoxy)benzenecarbaldehyde oxime, which can serve as a precursor for further chemical modifications or as a target molecule for biological evaluation. googleapis.commdpi.com

General Reaction for Oxime Synthesis:

R-CHO + NH₂OH·HCl → R-CH=NOH + HCl + H₂O

Table 1: Synthesis of Benzaldehyde Oxime Derivatives

| Starting Aldehyde | Reagents | Conditions | Product |

|---|---|---|---|

| Benzaldehyde | Hydroxylamine hydrochloride, Base | Methanol, Room Temperature | Benzaldehyde oxime wikipedia.org |

| Acetophenone Derivatives | Hydroxylamine hydrochloride, KOH | Reflux | Acetophenone oximes arpgweb.com |

Hydrazone Schiff bases are synthesized through the condensation reaction of an aldehyde with a hydrazine (B178648) derivative. nih.govijcce.ac.irresearchgate.netznaturforsch.com These reactions are often carried out in a suitable solvent like ethanol (B145695) or methanol. nih.govijcce.ac.ir For example, hydrazones can be prepared by the reaction of an appropriate hydrazide with an aldehyde in a 1:1 molar ratio. nih.gov The resulting hydrazones are versatile intermediates and can be used to synthesize more complex nitrogen-containing heterocycles. For instance, the reaction of 2-aminobenzhydrazide (B158828) with certain aldehydes can lead to the formation of quinazolinone derivatives. nih.gov The general versatility of hydrazones stems from the reactivity of the C=N double bond and the N-H group, which allows for further cyclization and substitution reactions. znaturforsch.com

General Reaction for Hydrazone Synthesis:

R-CHO + R'-NHNH₂ → R-CH=NNH-R' + H₂O

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation reaction between a benzaldehyde derivative and an acetophenone. nih.govtsijournals.comjetir.orgresearchgate.netnih.gov This reaction is usually base-catalyzed, with sodium hydroxide or potassium hydroxide in an alcoholic solvent being common choices. tsijournals.comjetir.orgnih.gov The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone characteristic of chalcones. tsijournals.com Alternative methods, such as the Wittig reaction, have also been developed to provide high yields and purity. nih.gov The substituents on both the benzaldehyde and acetophenone rings can be varied to produce a wide library of chalcone (B49325) derivatives. nih.gov

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Benzaldehyde Derivative | Acetophenone Derivative | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Substituted Benzaldehydes | Acetophenone | 30% NaOH | Ethanol | Substituted Chalcones tsijournals.com |

| Benzaldehyde | Substituted Acetophenones | KOH | Ethanol | Substituted Chalcones nih.gov |

Triazole derivatives can be synthesized from benzaldehydes through multi-step reaction sequences. A common approach involves the "click reaction," a copper-catalyzed azide-alkyne cycloaddition. researchgate.net In this method, a benzaldehyde can be a precursor to either the azide (B81097) or the alkyne component. For example, a benzyl halide derived from the corresponding alcohol (which can be obtained by reduction of the benzaldehyde) can be converted to a benzyl azide. This azide can then react with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. researchgate.net Another strategy involves the synthesis of 1,2,4-triazoles from thiosemicarbazide (B42300) intermediates, which can be formed from the reaction of a benzaldehyde with thiosemicarbazide. raco.cat These intermediates can then be cyclized under various conditions to yield the triazole ring. raco.catnih.gov

Modification of the aromatic rings of this compound allows for the synthesis of a wide range of analogs. Standard electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl rings, although the directing effects of the existing substituents (the phenoxy and aldehyde groups) must be considered. For example, bromination of 2,5-dimethoxybenzaldehyde (B135726) in acetic acid yields a mixture of bromo-substituted products. mdma.ch These halogenated analogs can then serve as substrates for further transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce alkylthio, amino, or other groups. mdma.ch Nitration is another common modification, which can introduce a nitro group that can be subsequently reduced to an amino group, providing a handle for further derivatization. mdma.ch

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis plays a crucial role in the efficient and environmentally benign synthesis of benzaldehyde derivatives. Phase transfer catalysts, such as polyethylene (B3416737) glycol (PEG), have been shown to be effective in reactions like the Reimer-Tiemann reaction for the formylation of phenols, which is a key step in the synthesis of some substituted benzaldehydes. cqu.edu.cn For the synthesis of derivatives, various catalysts are employed. For instance, the synthesis of chalcones can be facilitated by both base catalysts like NaOH and KOH, and acid catalysts under certain conditions. researchgate.netnih.gov In recent years, heterogeneous catalysts and nanocatalysts have gained attention for their reusability and ease of separation. rsc.org For example, magnetically separable nanocatalysts have been developed for the synthesis of 1,2,3-triazoles via click chemistry, offering a green and efficient route. researchgate.net Similarly, solid superacids and supported catalysts are used for acetal (B89532) formation from benzaldehydes. cqu.edu.cn The use of ultrasonic irradiation in conjunction with catalysts can also accelerate reaction times and improve yields. rsc.org

Phase Transfer Catalysis in Etherification Reactions

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different phases, typically a water-insoluble organic phase and an aqueous phase containing a reagent. In the context of synthesizing diaryl ethers such as this compound, PTC can enhance the rate of etherification.

The synthesis of 2,5-dimethoxybenzaldehyde, a related compound, has been successfully achieved using a Reimer-Tiemann reaction followed by methoxylation, where the use of a phase transfer catalyst was explored. cqu.edu.cn In this study, various phase transfer catalysts were compared, with polyethylene glycol (PEG) 10,000 emerging as the most effective catalyst for the initial Reimer-Tiemann reaction step. cqu.edu.cn The use of PTC in such syntheses demonstrates its utility in improving reaction efficiency and yield. cqu.edu.cn

In a typical Williamson ether synthesis, which can be adapted for this compound, 3,5-dimethylphenol would be deprotonated by a base in an organic solvent, followed by the addition of a suitable benzyl halide. A phase transfer catalyst can be employed to shuttle the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the benzyl halide occurs. This approach can lead to improved reaction rates and yields by overcoming the immiscibility of the reactants.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann Coupling)

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The Ullmann condensation, a copper-catalyzed reaction, is a classic and widely used method for the synthesis of diaryl ethers. nih.govrsc.orgrsc.orgwikipedia.orgorganic-chemistry.org

The traditional Ullmann reaction involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper, often at high temperatures. rsc.orgwikipedia.org The reaction typically requires polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org For the synthesis of this compound, this would involve the reaction of 3,5-dimethylphenol with a 2-halobenzaldehyde in the presence of a copper catalyst.

Modern advancements have led to the development of more efficient catalytic systems. The use of soluble copper catalysts supported by ligands such as diamines, 1,10-phenanthroline, and amino acids can facilitate the reaction under milder conditions and with lower catalyst loadings. wikipedia.orgnih.gov Nano-sized metal catalysts have also gained attention due to their high surface-to-volume ratio, which can lead to rapid C-O bond formation under milder, often ligand-free, conditions. nih.govrsc.org For instance, copper nanoparticles supported on various materials have demonstrated high catalytic activity in Ullmann C-O cross-coupling reactions, affording diaryl ethers in good to excellent yields. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation, providing an alternative to copper-based systems. rsc.orgacs.org These methods often exhibit broad substrate scope and functional group tolerance. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C-O bonds, including the synthesis of dialkyl ethers from acetals and aryl iodides. princeton.edu

Below is a table summarizing various metal-catalyzed systems used for the synthesis of diaryl ethers:

| Catalyst System | Reactants | Base | Solvent | Temperature | Yield | Reference |

| CuI/L-proline | Aryl halide, Phenol | K2CO3 | DMSO | 90 °C | 78-95% | nih.gov |

| Cu2O NPs/graphene | Aryl iodide, Phenol | Cs2CO3 | MeCN | Not specified | 82-99% | nih.gov |

| CuO NPs | Aryl halide, Phenol | Cs2CO3 | DMF | 120 °C | 65-92% | mdpi.com |

| Pd(OAc)2/t-Bu3P | Aryl halide, Phenol | K3PO4 | Dioxane | Not specified | Good to excellent | rsc.org |

Note: This table represents general findings for diaryl ether synthesis and not specifically for this compound.

Role of Catalysts in Condensation Reactions

Condensation reactions are crucial in organic synthesis for forming larger molecules from smaller units. In the context of synthesizing derivatives of this compound or related structures, catalysts play a pivotal role in promoting the desired transformations.

For instance, the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound, is often catalyzed by acids or bases to produce α,β-unsaturated carbonyl compounds. mdpi.com Mixed metal oxides derived from layered double hydroxides have been shown to be effective catalysts for the condensation of benzaldehyde with cyclohexanol. mdpi.com These catalysts possess both acidic and basic sites, which are crucial for the reaction sequence involving dehydrogenation and subsequent condensation. mdpi.com

In benzoin (B196080) condensation, which involves the coupling of two aldehyde molecules, a catalyst is essential to facilitate the reaction. quora.com Cyanide ions have traditionally been used, but thiamine (B1217682) (Vitamin B1) can also act as a catalyst in biological systems. quora.comchemcess.com The catalyst aids in the formation of a key intermediate that can then react with a second aldehyde molecule. quora.com

Acid catalysts, such as proton (H+) donors, can activate the carbonyl group of benzaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack. pearson.com This is a common strategy in various condensation reactions.

The Biginelli reaction, a one-pot three-component condensation to produce dihydropyrimidinones, often utilizes aldehydes like benzaldehyde. A range of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts like nano-TiCl4·SiO2, have been employed to improve reaction efficiency and yield. researchgate.net

The following table outlines different catalysts used in various condensation reactions involving benzaldehydes:

| Reaction Type | Catalyst | Reactants | Key Feature | Reference |

| Claisen-Schmidt | Mixed Metal Oxides | Benzaldehyde, Cyclohexanol | Acid-base properties | mdpi.com |

| Benzoin Condensation | Cyanide ion, Thiamine | Two molecules of Benzaldehyde | Nucleophilic catalysis | quora.comchemcess.com |

| Biginelli Reaction | Brønsted/Lewis Acids | Benzaldehyde, β-ketoester, Urea | Multi-component reaction | researchgate.net |

| Aldol Condensation | Strong bases (NaOH, KOH) | Benzaldehyde, Ketone | Enolate formation | chemcess.com |

Synthetic Yield Optimization and Purity Considerations

Optimizing the synthetic yield and ensuring the purity of the final product, such as this compound, are critical aspects of chemical synthesis. This involves a systematic study of various reaction parameters and the implementation of effective purification techniques.

For metal-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, solvent, and reaction temperature can significantly impact the yield and purity. mdpi.comresearchgate.net For example, in Ullmann-type reactions, the use of specific ligands can allow the reaction to proceed at lower temperatures, potentially reducing the formation of side products. nih.gov The optimization of these parameters is often necessary for each specific substrate combination. researchgate.net

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts. Common purification methods for compounds like this compound include:

Distillation: Particularly useful for liquid products. Reduced pressure distillation is often employed for high-boiling compounds to prevent decomposition. google.comgoogle.com

Recrystallization: A standard technique for purifying solid compounds. orientjchem.org The choice of solvent is crucial for effective purification.

Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. mdpi.com This is often used to achieve high purity.

In some cases, chemical treatment of the crude product may be necessary prior to final purification. For instance, crude benzaldehyde can be treated with hydrogen in the presence of a hydrogenation catalyst to selectively hydrogenate impurities before distillation. epo.org Another method involves treating impure benzaldehyde with water and a metal less noble than hydrogen before distillation. google.com For the purification of 3-phenoxybenzaldehyde, a related compound, a process involving the formation and subsequent decomposition of a bisulfite adduct has been developed. google.com

The development of predictive models for reaction yield based on reaction conditions is an emerging area that can aid in the optimization process. nih.gov By analyzing large datasets of reactions, machine learning algorithms can help identify optimal conditions for a given transformation. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 3,5 Dimethylphenoxy Benzaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of 2-(3,5-Dimethylphenoxy)benzaldehyde is predicted to show several distinct signals corresponding to the different types of protons in its structure. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.infooregonstate.edu The protons on the two aromatic rings will resonate in the aromatic region (approximately δ 6.7–8.0 ppm). The four protons on the benzaldehyde (B42025) ring will exhibit a complex splitting pattern due to ortho-, meta-, and para-couplings. The three protons on the 3,5-dimethylphenoxy ring are expected to appear as two distinct signals: a singlet for the proton at the 4'-position and a singlet for the two equivalent protons at the 2' and 6'-positions. Finally, the six protons of the two methyl groups are chemically equivalent and should produce a sharp singlet further upfield, typically around δ 2.3–2.4 ppm. rsc.org

To illustrate these expectations, the ¹H NMR spectral data for related benzaldehyde derivatives are presented below.

| Compound | Solvent | Aldehyde H (δ ppm) | Aromatic H (δ ppm) | Other (δ ppm) |

| Benzaldehyde yale.edu | - | 10.00 (s, 1H) | 7.86 (d, 2H), 7.62 (s, 1H), 7.52 (s, 2H) | - |

| 3,5-Dimethylbenzaldehyde rsc.org | CDCl₃ | 9.95 (s, 1H) | 7.49 (s, 2H), 7.26 (s, 1H) | 2.39 (s, 6H, CH₃) |

| 2-Methoxybenzaldehyde rsc.org | DMSO-d₆ | - | - | 3.01 (s, 3H, OCH₃) |

| 4-(Dimethylamino)benzaldehyde hmdb.ca | D₂O | (predicted) | (predicted) | (predicted) |

This table presents data for illustrative purposes. s = singlet, d = doublet.

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, the most downfield signal will be that of the aldehyde carbonyl carbon, anticipated in the range of δ 190–193 ppm. rsc.orgyale.edu The twelve aromatic carbons will produce a series of signals in the δ 110–160 ppm region. The two carbons involved in the ether linkage (C2 on the benzaldehyde ring and C1' on the phenoxy ring) are expected to be significantly deshielded. Due to the lack of symmetry, up to 11 distinct signals could be resolved for the aromatic carbons. The carbon atoms of the two equivalent methyl groups will give rise to a single signal in the upfield region, typically around δ 21 ppm. rsc.org The prediction of ¹³C NMR chemical shifts can often be achieved through the additivity of substituent chemical shift (SCS) increments. researchgate.net

The following table shows experimental ¹³C NMR data for related compounds, which helps in predicting the spectrum of the target molecule.

| Compound | Solvent | C=O (δ ppm) | Aromatic C (δ ppm) | Other C (δ ppm) |

| Benzaldehyde yale.edu | - | 192.7 | 136.6, 134.7, 129.9, 129.3 | - |

| 3,5-Dimethylbenzaldehyde rsc.org | CDCl₃ | 192.8 | 138.8, 136.6, 136.2, 127.6 | 21.1 (CH₃) |

| 2-Methoxybenzaldehyde rsc.org | DMSO-d₆ | 189.0 | 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 | 55.8 (OCH₃) |

| 4-Methoxybenzaldehyde rsc.org | CDCl₃ | 190.9 | 164.6, 132.0, 129.9, 114.3 | 55.6 (OCH₃) |

This table provides reference data for contextual understanding.

Nuclear Overhauser Effect (NOE) for Spatial Proximity Confirmation

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects through-space interactions between protons that are in close proximity (typically within 4-5 Å), regardless of whether they are connected by chemical bonds. This is particularly useful for determining the conformation and three-dimensional structure of molecules.

For this compound, an NOE experiment would be crucial to confirm the spatial relationship between the two aromatic rings connected by the ether linkage. By irradiating the protons of the methyl groups on the phenoxy ring, an enhancement of the NMR signal for the proton at the C3 position of the benzaldehyde ring would be expected. This observation would provide definitive evidence that the two rings are folded towards each other, a key feature of the molecule's conformation.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FT-IR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Vibrational Analysis of Functional Groups

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1690–1710 cm⁻¹ for aromatic aldehydes. docbrown.info The presence of the aldehyde is further confirmed by two weak, but characteristic, C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Other significant absorptions include the C-H stretching vibrations of the aromatic rings (typically found just above 3000 cm⁻¹) and the C=C stretching vibrations within the aromatic rings, which give rise to several bands in the 1450–1600 cm⁻¹ region. docbrown.info A crucial band for confirming the structure is the asymmetric C-O-C stretching vibration of the diaryl ether linkage, which is expected to appear as a strong band around 1240 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Aldehyde | C=O stretch | ~1700 docbrown.info | Strong |

| Aldehyde | C-H stretch | ~2820 and ~2720 | Weak |

| Aromatic Ring | C-H stretch | 3000 - 3100 docbrown.info | Medium-Weak |

| Aromatic Ring | C=C stretch | 1450 - 1600 docbrown.info | Medium-Variable |

| Diaryl Ether | Asymmetric C-O-C stretch | ~1240 | Strong |

This table provides generalized, expected absorption ranges for the functional groups present in the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of a compound by providing highly accurate mass measurements. For this compound, HRMS data would be used to verify its elemental composition of C₁₅H₁₄O₂. This is achieved by comparing the experimentally measured monoisotopic mass to the theoretically calculated mass. The monoisotopic mass of this compound is 226.09938 g/mol . epa.gov

Mass-to-Charge Ratio (m/z) and Predicted Collision Cross Section (CCS)

The mass-to-charge ratio (m/z) is a fundamental parameter obtained from a mass spectrum. For the molecular ion of this compound, the m/z value would correspond to its molecular weight. In the case of benzaldehyde derivatives, fragmentation patterns are often observed. For instance, in the mass spectrum of benzaldehyde, a prominent peak is the M-1 ion, resulting from the loss of a hydrogen atom from the aldehyde group. docbrown.info

The Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is increasingly used alongside m/z values to enhance the confidence in compound identification. arxiv.org The relationship between m/z and CCS can be described by a power regression model. nih.gov For a given m/z, different isomers will have distinct CCS values, aiding in their differentiation. researchgate.net Predicted CCS values, often derived from computational models, can be compared with experimental data to further validate the structure of a molecule like this compound. nih.govarxiv.org The use of multiple adducts can significantly improve the specificity of identification. arxiv.org

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | epa.gov |

| Average Mass | 226.275 g/mol | epa.gov |

| Monoisotopic Mass | 226.09938 g/mol | epa.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by a compound like this compound provides information about its conjugated systems. The UV-Vis spectrum of benzaldehyde derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group. The solvent can influence the position and intensity of these absorption bands. For example, studies on 2-Chloro-3,4-Dimethoxybenzaldehyde have been conducted in various solvents to observe these effects. researchgate.net The synthesis of related compounds, such as 3,3′-(arylmethylene)-bis(4-hydroxycoumarins), has been monitored using UV-Vis spectroscopy to follow the reaction progress. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing definitive proof of its three-dimensional structure.

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a polycrystalline sample. wku.eduanl.gov Unlike single crystal XRD, PXRD is performed on a bulk sample containing a large number of randomly oriented crystallites. wku.edu The resulting diffraction pattern is a fingerprint of the crystalline material, which can be used for phase identification by comparison with databases. wku.eduresearchgate.net PXRD can also be used to determine the degree of crystallinity in a sample and to detect the presence of different polymorphic forms. creative-biostructure.comwikipedia.org For this compound, PXRD could be used to characterize its solid form and ensure phase purity.

Elemental Analysis

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a sample. This method is crucial for verifying the purity and empirical formula of newly synthesized compounds. In the characterization of this compound and its derivatives, elemental analysis provides the foundational data to confirm that the synthesized product has the correct atomic composition, complementing spectroscopic data for complete structural elucidation. The comparison between the experimentally found percentages of elements and the theoretically calculated values based on the proposed molecular formula is a critical step in confirming the successful synthesis of the target molecule.

For the parent compound, this compound, the molecular formula is C₁₅H₁₄O₂. uni.lu Based on this formula, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 15 | 180.15 | 79.62% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.24% |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.14% |

| Total | | | | 226.27 | 100.00% |

Detailed Research Findings

Research into the derivatives of aldehydes, particularly Schiff bases and their metal complexes, heavily relies on elemental analysis to confirm their structure and stoichiometry. Schiff bases are typically formed through the condensation reaction of an aldehyde, such as this compound, with a primary amine. researchgate.net The resulting imine group can then coordinate with various metal ions to form metal complexes. researchgate.net

Elemental analysis (CHN) data for newly synthesized Schiff base ligands and their corresponding metal complexes consistently show that the observed (found) percentage values are in good agreement with the calculated theoretical values. This concordance is essential for confirming the proposed structures. researchgate.netresearchgate.net For instance, in the synthesis of metal complexes, elemental analysis helps to establish the metal-to-ligand ratio, a crucial aspect of their coordination chemistry. researchgate.net

Studies on various Schiff base derivatives demonstrate the utility of this technique. For example, the synthesis of Schiff bases from p-methoxysalicylaldehyde and 2-(methylthio)aniline (B147308) derivatives was confirmed by CHNS analysis, which supported the formation of the desired products. ajol.info Similarly, in the characterization of metal complexes derived from a Schiff base of 3,5-dichlorosalicylaldehyde (B181256) and 2-amino-4-chlorobenzoic acid, elemental analysis was used to verify the 1:2 (metal:ligand) stoichiometry for the octahedral complexes. ijrpc.com

The tables below present representative data from studies on Schiff base derivatives of various aldehydes, illustrating how elemental analysis is reported and used for structural confirmation.

Table 2: Elemental Analysis Data for a Schiff Base Ligand Derived from 3,5-Dichlorosalicylaldehyde and 2-Amino-4-chlorobenzoic Acid ijrpc.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Element | Calculated (%) | Observed (%) |

|---|---|---|---|---|---|

| Ligand | C₁₄H₈Cl₃NO₃ | 344 | C | 49.02 | 48.80 |

| H | 2.45 | 2.34 |

Table 3: Elemental Analysis Data for Metal Complexes of a Schiff Base Ligand Derived from (E)-N'-(2-Nitrobenzylidene) Quinoline-3-Carbohydrazide mdpi.com

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| Cu-NQ Complex | CuL₂Cl(OH)·H₂O | C | 52.72 | 52.35 |

| H | 3.51 | 3.48 | ||

| N | 14.47 | 14.46 | ||

| Co-NQ Complex | CoL₂Cl(OH)·H₂O | C | 53.03 | 53.57 |

| H | 3.53 | 3.78 | ||

| N | 14.55 | 14.95 | ||

| Fe-NQ Complex | FeL₂Cl₂(OH)·H₂O | C | 50.89 | 50.90 |

| H | 3.39 | 3.47 |

The close correlation between the calculated and observed values in these examples underscores the reliability of elemental analysis in verifying the composition of complex organic and inorganic compounds derived from aldehyde precursors. researchgate.netijrpc.commdpi.com This analytical step is indispensable for confirming that the desired chemical transformation has occurred and that the final product corresponds to the proposed molecular structure.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A thorough review of publicly available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the existence of extensive research employing Density Functional Theory (DFT) and molecular docking simulations for various other benzaldehyde derivatives, specific studies dedicated to this compound are not present in the accessible domain.

Computational chemistry is a powerful tool for predicting molecular properties. Methods like DFT are routinely used to determine optimized molecular structures, electronic characteristics, and vibrational frequencies. Similarly, Natural Bond Orbital (NBO) analysis provides insights into electron delocalization, and molecular docking simulations are crucial for predicting interactions with biological targets.

Without primary research data, any attempt to generate the specified article would rely on speculation or the extrapolation of data from related but distinct molecules, a practice that would not meet the required standards of scientific accuracy and specificity for the target compound. Therefore, until dedicated computational studies on this compound are conducted and published, a detailed article as per the requested outline cannot be constructed.

Computational and Theoretical Studies of 2 3,5 Dimethylphenoxy Benzaldehyde

Molecular Docking Simulations

Prediction of Pharmacological Targets

Predicting the pharmacological targets of a novel compound is a critical step in understanding its potential therapeutic applications and mechanism of action. In silico target prediction methods utilize the chemical structure of a molecule to identify its likely protein-binding partners. Web-based platforms such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are widely used for this purpose.

These tools operate on the principle of chemical similarity, comparing the input structure to a vast database of known bioactive molecules. By identifying structural analogies, these platforms can forecast a range of potential biological targets, including enzymes, receptors, ion channels, and transporters. The predictions are typically presented as a list of probable targets, often ranked by a probability or confidence score. For 2-(3,5-Dimethylphenoxy)benzaldehyde, such a prediction would provide initial hypotheses about its biological function, which could then be validated through in vitro or in vivo assays.

Table 1: Illustrative Example of Predicted Pharmacological Targets for a Phenyl Benzaldehyde (B42025) Derivative

| Target Class | Specific Target | Probability |

| Enzyme | Carbonic anhydrase II | 0.45 |

| G-Protein Coupled Receptor | Dopamine D2 receptor | 0.38 |

| Ion Channel | Voltage-gated sodium channel | 0.32 |

| Nuclear Receptor | Estrogen receptor alpha | 0.25 |

Note: The data in this table is illustrative and based on typical outputs for structurally related compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

For a class of compounds like phenoxy benzaldehyde derivatives, a QSAR study would involve compiling a dataset of molecules with known activities (e.g., inhibitory concentrations against a specific enzyme). arkat-usa.orgnih.govnih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are employed to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model for phenoxy benzaldehyde derivatives could reveal, for instance, that electron-withdrawing groups on one of the aromatic rings enhance activity, while bulky substituents on the other ring are detrimental. arkat-usa.org

In silico Pharmacokinetics, Drug Likeness, and Toxicity Predictions

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a drug candidate. researchgate.netresearchgate.netnih.gov In silico tools like SwissADME and ProTox-II provide rapid and cost-effective means to predict these properties from the molecular structure alone.

Pharmacokinetics and Drug Likeness:

SwissADME is a popular web server that calculates a wide range of physicochemical properties and predicts pharmacokinetic parameters. nih.gov For this compound, SwissADME could be used to estimate properties such as lipophilicity (LogP), water solubility, and gastrointestinal absorption. It also assesses "drug-likeness" by evaluating compliance with established rules like Lipinski's Rule of Five, which helps to identify compounds with a higher probability of being orally bioavailable.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound (Illustrative)

| Property | Predicted Value |

| Molecular Weight | 226.27 g/mol |

| LogP (Lipophilicity) | 3.8 |

| Water Solubility | Poorly soluble |

| Gastrointestinal Absorption | High |

| Lipinski's Rule of Five Violations | 0 |

Note: The data in this table is illustrative and based on typical outputs for structurally related compounds.

Toxicity Predictions:

The ProTox-II web server is a valuable tool for predicting the potential toxicity of chemical compounds. nih.govsemanticscholar.orgresearchgate.netresearchgate.netasmepress.com It provides predictions for various toxicity endpoints, including acute oral toxicity (LD50), hepatotoxicity, carcinogenicity, and mutagenicity. nih.govsemanticscholar.org These predictions are based on a combination of fragment-based methods and machine learning models trained on large datasets of toxicological data. An in silico toxicity assessment of this compound would provide an early indication of its potential safety profile.

Table 3: Predicted Toxicity Profile for this compound (Illustrative)

| Toxicity Endpoint | Prediction | Confidence Score |

| Oral Toxicity (LD50) | Class 4 (300-2000 mg/kg) | 0.65 |

| Hepatotoxicity | Inactive | 0.72 |

| Carcinogenicity | Inactive | 0.58 |

| Mutagenicity | Inactive | 0.81 |

Note: The data in this table is illustrative and based on typical outputs for structurally related compounds.

Conformational Analysis and Energy Minimization

The three-dimensional conformation of a molecule plays a pivotal role in its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like this compound, which contains a rotatable ether linkage, understanding its preferred spatial arrangement is essential for rational drug design.

Advanced Applications and Research Directions

Medicinal Chemistry and Drug Discovery Research

2-(3,5-Dimethylphenoxy)benzaldehyde serves as a key intermediate in the development of novel therapeutic agents. Its distinct structural features, combining a reactive aldehyde group with a dimethylphenoxy moiety, allow for diverse chemical modifications, leading to a wide array of derivatives with potential pharmacological activities.

Antimicrobial and Antibacterial Activities

The core structure of this compound is a recognized scaffold in the design of antimicrobial agents. Benzaldehyde (B42025) and its derivatives, particularly in the form of Schiff bases, have demonstrated notable antibacterial and antifungal properties. These compounds can be synthesized by the condensation of an aldehyde with a primary amine. The resulting imine group is often crucial for their biological activity.

Research into Schiff bases derived from various benzaldehydes has shown that their antimicrobial efficacy can be influenced by the substituents on the aromatic rings. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, the broader class of benzaldehyde-derived Schiff bases has been tested against various pathogens. For instance, certain Schiff base derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The lipophilicity and electronic effects of the substituents play a significant role in their mechanism of action, which often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

| Derivative Type | General Observation | Tested Pathogens (Examples) |

| Schiff Bases | Exhibit varying degrees of antibacterial and antifungal activity. | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans |

Enzyme Inhibition Studies

The diphenyl ether motif present in this compound is a key feature in several enzyme inhibitors. This has led to research into its potential to modulate the activity of various enzymes implicated in disease.

CYP51 (Sterol 14α-demethylase): This enzyme is a crucial target for antifungal drugs. Azole antifungals, for example, work by inhibiting CYP51 in fungi. The structural similarities of some diphenyl ether compounds to known CYP51 inhibitors suggest that derivatives of this compound could be explored for antifungal drug development.

COX-1 and COX-2 (Cyclooxygenase): Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes to reduce inflammation and pain. Selective COX-2 inhibitors are of particular interest due to a potentially better gastrointestinal safety profile. The diaryl ether structure is a known pharmacophore for COX-2 selectivity. While direct inhibitory data for this compound on COX enzymes is not readily available, related N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibitory activity.

ALDH1A3 (Aldehyde Dehydrogenase 1A3): ALDH enzymes are involved in various metabolic pathways, and their inhibition is a target for certain cancer therapies. Benzaldehyde derivatives have been studied as ALDH inhibitors. Some studies have shown that benzaldehyde can competitively block the inhibition of ALDH. Specific inhibitory concentrations (IC₅₀) for this compound against ALDH1A3 are not specified in the reviewed literature, but benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3.

| Enzyme Target | Potential Role of Derivatives | Supporting Evidence |

| CYP51 | Antifungal agent development. | Structural similarity to known azole antifungals. |

| COX-2 | Development of selective anti-inflammatory drugs. | Diaryl ether scaffold is a known feature of COX-2 inhibitors. |

| ALDH1A3 | Anticancer agent development. | Benzaldehyde derivatives are known to inhibit ALDH enzymes. |

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. While this compound itself is not a phenol (B47542), its derivatives can be designed to incorporate phenolic hydroxyl groups. General research indicates that diphenyl ether structures can possess antioxidant capabilities.

Studies on dihydroxy derivatives of benzaldehyde have explored the relationship between their structure and antioxidant capacity, often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The antioxidant potential is highly dependent on the position and number of hydroxyl groups on the aromatic rings. Although direct quantitative antioxidant data for this compound is not available, its chemical backbone suggests that it could be a precursor for potent antioxidant molecules.

Anticancer Potential and Antineoplastic Agents

The development of novel anticancer agents is a major focus of medicinal chemistry. Benzaldehyde and its derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Research on benzyloxybenzaldehyde derivatives has demonstrated significant anticancer activity against cell lines such as HL-60 (human promyelocytic leukemia). These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. While specific IC₅₀ values for this compound are not widely reported, the general antitumor potential of the benzaldehyde scaffold makes it a compound of interest for the synthesis of new antineoplastic agents.

| Cancer Cell Line (Example) | Observed Effects of Related Benzaldehyde Derivatives |

| HL-60 (Leukemia) | Induction of apoptosis, G2/M phase cell cycle arrest. |

| Various solid tumors | General cytotoxic and antiproliferative effects. |

Antihypertensive Activities and Adrenoceptor Antagonism

The diphenyl ether structure is found in some compounds that interact with adrenoceptors, which are involved in the regulation of blood pressure. Adrenergic antagonists, particularly those that block alpha-adrenoceptors, are used as antihypertensive drugs.

While there is no direct evidence in the reviewed literature to suggest that this compound itself possesses antihypertensive properties or acts as an adrenoceptor antagonist, its core structure is present in molecules that have been investigated for such activities. The development of selective antagonists for different adrenoceptor subtypes is an active area of research, and the versatile nature of the this compound scaffold could potentially be exploited for the design of new cardiovascular drugs.

Antitrypanosomal Lead Discovery

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. There is an urgent need for new and effective drugs to treat this neglected tropical disease. Research has indicated that derivatives of this compound show promise as antitrypanosomal agents.

Studies have explored the activity of various benzaldehyde derivatives against T. cruzi. While specific IC₅₀ values for the parent compound are not detailed, the findings suggest that the this compound scaffold is a valuable starting point for the development of new lead compounds in the fight against trypanosomiasis. The mechanism of action is thought to involve the inhibition of crucial parasitic enzymes or disruption of other vital cellular processes.

Development of Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone in the treatment of Human Immunodeficiency Virus (HIV), forming a critical component of highly active antiretroviral therapy (HAART). nih.govnih.gov These inhibitors work by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, a viral DNA polymerase essential for HIV replication, thereby blocking its function. wikipedia.org

Research has identified this compound as a key intermediate in the synthesis of new NNRTI candidates. The development of NNRTIs often involves strategies like structure-based drug design, fragment-based optimization, and molecular hybridization to create compounds with high potency and specificity. nih.govnih.gov The 2-(3,5-dimethylphenoxy) moiety of the title compound can be incorporated into larger molecular structures designed to fit precisely within the NNRTI binding pocket of the reverse transcriptase enzyme. nih.gov The versatility of the aldehyde group allows for its chemical modification to build diverse molecular libraries for screening against wild-type and drug-resistant HIV-1 strains.

Pharmacological Profiles of Hydrazones and Schiff Bases

Hydrazones and Schiff bases are two important classes of compounds synthesized through the condensation reaction of an aldehyde, such as this compound, with hydrazides or primary amines, respectively. These derivatives are known to exhibit a wide spectrum of biological and pharmacological activities.

Hydrazones: Characterized by the C=N-NH functional group, hydrazone derivatives are subjects of extensive research in medicinal chemistry. nih.govmdpi.com They have demonstrated a remarkable range of activities, including:

Antimicrobial (antibacterial and antifungal) wisdomlib.orgnih.gov

Anti-inflammatory nih.gov

Analgesic nih.gov

Anticancer/Cytotoxic wisdomlib.orgnih.gov

Anticonvulsant nih.gov

Anti-HIV nih.gov

The biological potential of hydrazones is often attributed to the presence of the azomethine group (-N=CH-), which can interact with various biological targets. nih.govnih.gov

Schiff Bases: Similarly, Schiff bases, which contain an imine or azomethine group (-C=N-), are recognized for their therapeutic potential and are used to synthesize compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The formation of Schiff bases from this compound would yield products whose biological activity could be tuned by varying the amine component of the reaction. These compounds are also valuable as chelating agents in coordination chemistry, forming stable complexes with transition metal ions, which can enhance their biological efficacy. researchgate.net

The following table summarizes the general pharmacological activities of hydrazone and Schiff base derivatives, which could be explored by utilizing this compound as a starting material.

| Compound Class | Potential Pharmacological Activities |

| Hydrazones | Antimicrobial, Anti-inflammatory, Analgesic, Anticancer, Anticonvulsant, Anti-HIV |

| Schiff Bases | Antibacterial, Antifungal, Anticancer, Anti-inflammatory, Antioxidant |

Catalysis and Material Science Applications

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. nih.govjocpr.com As an aldehyde, this compound is a suitable substrate for this reaction.

The reaction proceeds via the formation of a carbanionic intermediate from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration typically occurs to yield a stable α,β-unsaturated product. nih.govjocpr.com A wide variety of catalysts can be employed, including amines and, more recently, heterogeneous catalysts like metal-organic frameworks (MOFs). nih.gov The use of this compound in this reaction allows for the synthesis of complex, functionalized alkenes that can serve as intermediates for pharmaceuticals and other fine chemicals. jocpr.com

The table below shows examples of active methylene compounds and catalysts that can be used in Knoevenagel condensation with an aldehyde like this compound.

| Reactant Type | Examples |

| Active Methylene Compounds | Malononitrile, Ethyl Cyanoacetate, Malonic Esters, Meldrum's Acid |

| Catalysts | Piperidine, Pyridine, Metal-Organic Frameworks (MOFs), Zirconia (ZrO2) |

Coordination Compounds and Metal-Organic Frameworks (MOFs) in Catalysis

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.net These materials are highly valued for their porosity, large surface areas, and tunable structures, making them excellent candidates for heterogeneous catalysis. mdpi.commdpi.com

The organic linkers are crucial to the structure and function of the MOF. They are typically multidentate ligands, such as polycarboxylates. mdpi.com Derivatives of this compound can serve as precursors for such linkers. For instance, oxidation of the aldehyde group to a carboxylic acid would yield 2-(3,5-dimethylphenoxy)benzoic acid. This molecule, or further functionalized versions (e.g., with additional carboxylate groups), could be used as a linker to synthesize novel MOFs. mdpi.com The resulting MOFs could possess unique porous environments and active sites, potentially functioning as catalysts for a variety of organic transformations. mdpi.comresearchgate.net

Synthetic Methodology Development

This compound is not only a building block for other applications but is also a target and tool in the development of new synthetic methods.

The synthesis of this compound itself has been reported via a coupling reaction between 3,5-dimethylphenol (B42653) and 2-bromobenzaldehyde, highlighting a method for creating diaryl ether linkages adjacent to a formyl group. Other methods for preparing substituted benzaldehydes include the oxidation of corresponding alcohols or the formylation of aromatic rings, such as in the Grignard reaction with N,N-dimethylformamide (DMF). google.com

As a versatile aldehyde, it is a key starting material for creating a wide array of other molecules. The development of synthetic methodologies often relies on the use of such aldehydes for constructing complex molecular architectures. For example, it is a precursor for the synthesis of Schiff bases and hydrazones with potential biological activity. mdpi.com The development of efficient, high-yield, and environmentally friendly synthetic routes to and from this compound is an active area of chemical research. cqu.edu.cngoogle.com

Structure-Activity Relationship (SAR) Studies for this compound Analogs

While specific SAR studies on this compound are not widely published, extensive research on the closely related 2-phenoxybenzamide (B1622244) scaffold provides a strong predictive framework for its potential biological activities, particularly as an antiplasmodial (antimalarial) agent. nih.govresearchgate.net SAR studies systematically alter a molecule's structure to determine which parts are essential for its biological effect, guiding the design of more potent and selective drug candidates. drugdesign.org

Based on research into 2-phenoxybenzamides, several key structural regions can be identified for modification and analysis in analogs of this compound. nih.govmdpi.com

The "A" Ring (Phenoxy Group): The substitution pattern on the phenoxy ring is critical. In the benzamide (B126) series, a 4-fluorophenoxy substituent was found to be generally advantageous for antiplasmodial activity. mdpi.com For this compound, the two methyl groups at the 3- and 5-positions are electron-donating and increase lipophilicity. SAR studies would involve replacing these methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) to probe the effects of electronics and sterics.

The "B" Ring (Benzaldehyde Group): The substitution on the benzaldehyde ring significantly impacts activity.

The Linker: The ether linkage is a key structural feature. While stable, it could be replaced by thioether, amine, or amide linkages to assess the impact on activity and metabolic stability.

The Aldehyde Functional Group: The aldehyde is a reactive functional group that can participate in covalent bonding or hydrogen bonding with biological targets. It could be converted to an oxime, imine, alcohol, or carboxylic acid to understand its role in binding and to modulate physicochemical properties.

A hypothetical SAR exploration for antiplasmodial activity, based on findings from related 2-phenoxybenzamides, is outlined below.

| Compound Analog | R¹ (on Phenoxy Ring) | R² (on Benzaldehyde Ring) | Predicted Antiplasmodial Activity | Rationale (based on analogous series) nih.govmdpi.com |

| Parent | 3,5-di-CH₃ | H | Baseline | Parent structure for comparison. |

| Analog 1 | 4-F | H | Increased | Electron-withdrawing group at para-position is often favorable. |

| Analog 2 | 3,5-di-CF₃ | H | Potentially Increased | Strongly electron-withdrawing groups can enhance binding or alter metabolism. |

| Analog 3 | 3,5-di-CH₃ | 4-Cl | Variable | Substitution on the second ring strongly influences activity and cytotoxicity. |

| Analog 4 | 3,5-di-CH₃ | 5-NO₂ | Variable | Nitro groups can act as hydrogen bond acceptors or bioisosteres. |

This table is a hypothetical representation of an SAR study for this compound analogs, with predictions based on published data for the 2-phenoxybenzamide scaffold.

Future Research Directions and Unexplored Potentials

The structural features of this compound make it a promising candidate for further investigation using cutting-edge techniques and for exploration in new therapeutic areas.

While standard techniques like 1H and 13C NMR and mass spectrometry are sufficient for basic characterization, advanced spectroscopic methods can provide deeper structural insights, especially for complex analogs or when studying interactions with biological macromolecules.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. ipb.pt HMBC would be definitive in confirming the C-O-C ether linkage by showing a correlation between the protons on one ring and the carbons on the other, across the oxygen atom. NOESY would be crucial for determining the preferred 3D conformation in solution by measuring through-space proton-proton proximities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for unambiguous determination of the elemental composition.

Solid-State NMR (ssNMR): For analogs that are crystalline, ssNMR can provide information about the molecular structure and packing in the solid state, which can be different from the solution-state conformation.

Vibrational Spectroscopy (FT-IR and Raman): In conjunction with computational methods, detailed analysis of vibrational spectra can confirm functional groups and provide insights into intramolecular hydrogen bonding and conformational preferences. researchgate.net

Computational chemistry offers powerful predictive tools to accelerate research and reduce experimental costs.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis of this compound. researchgate.net This can help rationalize why certain catalysts or conditions are optimal by calculating the energy barriers of transition states for different proposed mechanisms, such as oxidative addition/reductive elimination in a Pd-catalyzed cycle.

Virtual Screening and Drug Design: If a biological target is identified, molecular docking can be used to predict the binding affinity and orientation of a library of virtual this compound analogs within the target's active site. nih.gov This allows for the rational design of new derivatives with improved potency.

ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs before they are synthesized, helping to prioritize candidates with favorable drug-like properties.

The structural similarity of this compound to other biologically active diaryl ethers suggests several promising therapeutic areas for investigation.

Antimalarial Agents: As detailed in the SAR section, the 2-phenoxy scaffold is a known antiplasmodial pharmacophore. researchgate.net Analogs of this compound should be screened against Plasmodium falciparum, the parasite responsible for malaria.

Anti-Neurodegenerative Agents: Related benzofuran (B130515) and other diaryl ether structures have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1). nih.gov The this compound scaffold could serve as a novel starting point for multi-target inhibitors for this complex disease.

Anthelmintic and Pesticidal Activity: Phenoxybenzaldehyde derivatives are core structures in pyrethroid insecticides. The enzymatic synthesis of 3-phenoxy-benzaldehyde cyanohydrin highlights its role as a precursor in this area. researchgate.net This suggests that derivatives of this compound could be explored for activity against nematodes and other pests. nih.gov

Development of Sustainable Synthesis Methods

The development of sustainable synthesis methods for this compound is a focal point of current research, aligning with the broader principles of green chemistry. These efforts aim to reduce the environmental impact of chemical production by minimizing waste, lowering energy consumption, and utilizing less hazardous materials. Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often require harsh conditions, including high temperatures and stoichiometric amounts of copper catalysts, which present environmental and economic challenges. nih.govwikipedia.org Modern sustainable approaches address these limitations through innovative catalytic systems, alternative energy sources, and greener reaction conditions.

The synthesis of this compound typically proceeds via a copper-catalyzed cross-coupling reaction between 3,5-dimethylphenol and an appropriate 2-halobenzaldehyde derivative. Innovations in this area are centered on creating more efficient, cost-effective, and environmentally benign processes.

Catalyst Innovation for Greener Synthesis

A primary focus of sustainable synthesis is the development of advanced catalysts that can function under milder conditions and are often recyclable.

Nanocatalysts: Copper nanoparticles (Cu-NPs) and copper oxide nanoparticles (CuO-NPs) have emerged as highly efficient catalysts for Ullmann-type C-O cross-coupling reactions. nih.gov Their high surface-area-to-volume ratio allows for greater catalytic activity, often enabling reactions to proceed at lower temperatures and with lower catalyst loadings. For instance, research has shown that various aryl ethers can be synthesized in high yields using CuO NPs with KF/clinoptilolite as a solid base. nih.gov Another approach involves supporting copper nanoparticles on materials like multi-walled carbon nanotubes (MWCNTs), which allows for easy separation and reuse of the catalyst for multiple reaction cycles without significant loss of activity. nih.gov

Heterogeneous Catalysts: To overcome the challenges of separating the catalyst from the reaction mixture, researchers have developed heterogeneous catalysts. These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. For example, magnetically separable nanocatalysts, such as palladium or copper supported on iron oxide (Fe₃O₄) nanoparticles, can be easily removed from the reaction vessel using an external magnet and reused. nih.gov This simplifies the workup procedure and minimizes metal leaching into the product.

Ecocatalysis: A novel and highly sustainable approach involves "ecocatalysis," which utilizes catalysts derived from plants that have absorbed metals from the environment (phytoremediation). researchgate.net Plants known to hyperaccumulate copper can be processed to create "Eco-Cu®" catalysts. These bio-sourced catalysts have demonstrated high activity in Ullmann coupling reactions, often requiring lower quantities of copper compared to conventional catalysts and representing a unique method of recycling environmental metals into valuable chemical reagents. researchgate.netmdpi.com

The table below summarizes various catalytic systems applicable to the synthesis of diaryl ethers like this compound.

| Catalyst Type | Example | Key Advantages | Relevant Findings |

| Nanoparticles | Copper Nanoparticles (Cu-NPs), Copper(I) Oxide (CuO-NPs) | High activity, lower reaction temperatures. | Effective for C-O coupling of various phenols and aryl halides in good to excellent yields. nih.gov |

| Supported Catalysts | Cu on Multi-Walled Carbon Nanotubes (MWCNTs-Met/CuCl) | Recyclable, stable over multiple cycles. | Catalyst can be reused seven times without significant loss of activity. nih.gov |

| Magnetic Catalysts | Palladium on magnetic Fe₃O₄@SiO₂ core-shell spheres | Easy separation, high efficiency, can be used in green solvents like water. | Catalyst is easily separated with a magnet and can be reused six times with no significant loss in activity. nih.gov |

| Ecocatalysts | Eco-Cu® from copper-hyperaccumulating plants | Bio-sourced, recycles environmental metals, highly active. | Highly active in Ullmann reactions with lower copper quantities compared to conventional catalysts. researchgate.net |

Alternative Energy Sources and Reaction Conditions

Moving away from conventional heating methods that are energy-intensive is another cornerstone of sustainable synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted as a green chemistry tool because it can dramatically reduce reaction times, often from hours to mere minutes. nih.govtandfonline.com For the synthesis of diaryl ethers, microwave-assisted methods can lead to rapid heating, increased yields, and cleaner reactions with fewer byproducts. acs.orgnih.gov Significantly, some microwave-assisted syntheses of diaryl ethers have been achieved without the need for a metal catalyst, particularly when coupling phenols with electron-deficient aryl halides in a high-boiling polar solvent like DMSO. acs.orgnih.gov The high temperatures achieved rapidly under microwave conditions can be sufficient to drive the SNAr reaction to completion quickly. acs.org

Solvent-Free and Greener Solvents: Reducing or eliminating the use of volatile and toxic organic solvents is a key goal. Research has demonstrated the feasibility of performing diaryl ether synthesis under solvent-free conditions, often using a solid support like KF/Al₂O₃ combined with microwave irradiation. nih.gov This approach not only avoids solvent waste but also simplifies the product purification process. When a solvent is necessary, the focus is on using environmentally benign options such as water or DMSO. nih.govtandfonline.com

The following table outlines the benefits of microwave-assisted synthesis compared to conventional heating for diaryl ether formation.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes (typically 5-10 min) acs.orgnih.gov |

| Energy Consumption | High | Low |

| Yields | Moderate to High | High to Excellent tandfonline.comacs.org |

| Byproducts | Often present, requiring extensive purification | Minimal to none, simplifying workup acs.org |

| Catalyst Requirement | Often necessary (e.g., Copper, Palladium) | Can sometimes be eliminated acs.orgnih.gov |

By integrating these sustainable practices—advanced catalytic systems, energy-efficient methods like microwave irradiation, and the reduction of hazardous solvents—the synthesis of this compound can be made significantly more environmentally friendly, economically viable, and efficient.

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Dimethylphenoxy)benzaldehyde in academic research settings?